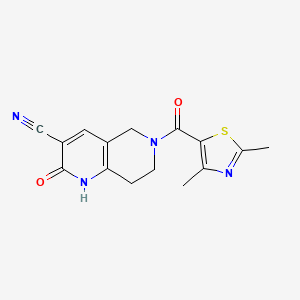

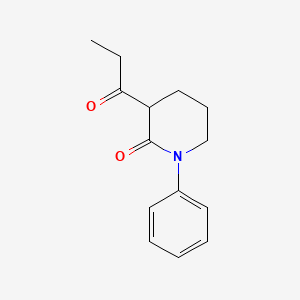

![molecular formula C14H9ClN2O2 B2552202 2-(3-氯苄基)-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮 CAS No. 339098-53-2](/img/structure/B2552202.png)

2-(3-氯苄基)-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a derivative of 1H-pyrrole-2,5-dione, which is a class of compounds known for their potential applications in various fields, including as corrosion inhibitors and in pharmaceutical chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties due to the presence of the pyrrolopyridine dione core and the chlorobenzyl substituent.

Synthesis Analysis

The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported in the literature. For instance, derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized and studied for their corrosion inhibition properties . Another study describes the efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, which could be related to the synthesis of the compound . Although the exact synthesis of 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is not detailed, these studies provide insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been investigated using various techniques. For example, the molecular and crystal structure of a related compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, was determined, revealing a molecule consisting of three rigid rings connected by single bonds and exhibiting an intramolecular hydrogen bond . This suggests that the compound of interest may also exhibit a complex molecular geometry with potential intramolecular interactions.

Chemical Reactions Analysis

The reactivity of the pyrrolopyridine dione core has been explored in various chemical reactions. Chlorination reactions of related compounds have been studied, such as the chlorination of 1H-pyrrolo[3,2-c]pyridin-4,6(5H, 7H)dione, which yielded dichloro derivatives . These findings indicate that the chlorobenzyl group in the compound of interest may also undergo specific chemical reactions, potentially leading to a variety of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives have been characterized in some studies. For instance, the corrosion inhibition properties of PPD and MPPD were evaluated, showing that these compounds are effective corrosion inhibitors for carbon steel in hydrochloric acid medium . The adsorption mechanism was found to be mainly controlled by a chemisorption process. While the exact properties of 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are not provided, the related studies suggest that it may exhibit similar adsorption behavior and could potentially serve as a corrosion inhibitor or have other applications based on its physical and chemical properties.

科学研究应用

结构和合成重要性

吡咯烷环是2-(3-氯苄基)-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮的结构组成部分,由于其在探索药效团空间、促进分子的立体化学和增加三维覆盖方面的多功能性,被药学化学家广泛利用。由于sp3杂交、对分子立体化学的显着贡献以及通过非平面性(一种称为“伪旋转”的现象)增强的三维覆盖,该环的存在允许有效探索药效团空间(Li Petri 等人,2021)。

与所讨论化合物的核心结构密切相关的吡啶衍生物的化学和性质的可变性,强调了合成具有不同性质和应用的多种化合物的潜力。本综述重点介绍了吡啶衍生物的制备程序、性质和各种形式,提出了未来研究的潜在兴趣点(Boča 等人,2011)。

药学和生物学意义

二酮吡咯并吡咯,类似于该化合物的核心结构,被用作染料,应用范围包括高质量颜料、场效应晶体管、大异质结太阳能电池、染料敏化太阳能电池和荧光成像。它们的意义在于合成、反应性阐明以及结构和光学性质之间的关系的持续进展,表明潜在的药学和生物学意义(Grzybowski & Gryko,2015)。

此外,吡喃并[2,3-d]嘧啶支架(该结构的近亲)因其广泛的合成应用和生物利用度而受到认可。综述了杂化催化剂在通过一步多组分反应合成该支架的各种衍生物中的重要性,强调了在医药和制药行业开发先导分子的更广泛催化应用(Parmar 等人,2023)。

分析化学和传感应用

吡啶衍生物,包括与2-(3-氯苄基)-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮相似的结构,在分析化学中至关重要,特别是作为化学传感器。这些衍生物对各种离子和中性物质具有很高的亲和力,使其能够有效地确定环境、农业和生物样品中的不同物质。吡啶衍生物在分析化学中的结构表征和潜力强调了它们在开发选择性和有效化学传感器中的重要性(Abu-Taweel 等人,2022)。

属性

IUPAC Name |

2-[(3-chlorophenyl)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-3-1-2-9(6-10)8-17-13(18)11-4-5-16-7-12(11)14(17)19/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDBWWETXFLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(C2=O)C=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

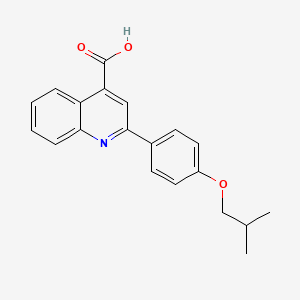

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)

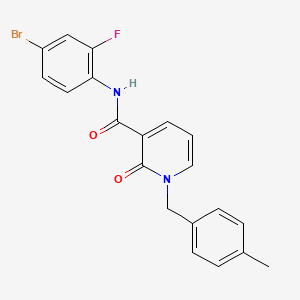

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

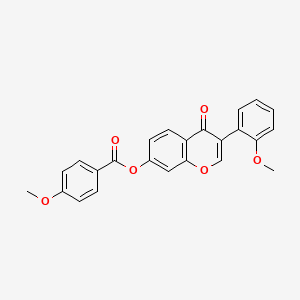

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)